2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)ethanone
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Description
2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H28N4O3 and its molecular weight is 384.48. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Novel Synthesis Approaches : The research has led to the synthesis of various novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant analgesic and anti-inflammatory activities. These compounds, including derivatives of benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, were evaluated for their cyclooxygenase inhibition, showcasing high COX-2 selectivity and promising pharmacological profiles (Abu‐Hashem et al., 2020).
Antimicrobial Activities
Development of Antimicrobial Agents : Synthesis efforts have produced novel 1,2,4-triazole derivatives with good to moderate antimicrobial activities against various test microorganisms, highlighting the potential of these compounds in combating infectious diseases (Bektaş et al., 2007).
Antipsychotic Potential
Antipsychotic Activity Exploration : A series of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives were synthesized and evaluated for their antipsychotic activity. These compounds exhibited considerable anti-dopaminergic and anti-serotonergic activity in behavioral models, with specific derivatives showing an impressive antipsychotic profile without inducing significant catalepsy (Bhosale et al., 2014).
Molecular Docking and Computational Studies
Computational Biochemical Assessments : Detailed computational studies on synthesized arylpiperazine-based drugs have provided insights into their biochemical properties, vibrational assignments, and potential molecular docking mechanisms as agonists in human receptors, contributing to the understanding of their pharmacological actions (Onawole et al., 2017).
properties
IUPAC Name |
2-(4-methoxyphenyl)-1-[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-4-13-28-20-15-19(22-16(2)23-20)24-9-11-25(12-10-24)21(26)14-17-5-7-18(27-3)8-6-17/h5-8,15H,4,9-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRPIYYZSZUMLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.